Extended Functional Space Through N-(2-Methoxyethyl) Substitution vs. N,N-Dimethyl Analog
The target compound introduces a hydrogen-bond donor (secondary amide N–H) and increased topological polar surface area relative to the N,N-dimethyl analog, altering its drug-likeness and permeability profile for lead optimization campaigns [1]. The N,N-dimethyl analog lacks any H-bond donor capacity [2].
| Evidence Dimension | Computed physicochemical properties |
|---|---|
| Target Compound Data | MW 346.17; LogD (pH 7.4) 0.99; TPSA 73.86 Ų; HBD 1; Rotatable bonds 8 [1] |
| Comparator Or Baseline | 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide (CAS 732291-87-1): MW 316.15; XLogP3 1.5; TPSA 55.8 Ų; HBD 0; Rotatable bonds 5 [2] |
| Quantified Difference | TPSA increase of +18.1 Ų (+32%); HBD increase from 0 to 1; MW increase of +30.0 g/mol |
| Conditions | Computed properties: ChemBase JChem (target) vs. PubChem XLogP3/Cactvs (comparator) |
Why This Matters
The presence of a hydrogen-bond donor and higher TPSA directly impacts oral bioavailability prediction and blood-brain barrier penetration potential, making the target compound suitable for peripheral target campaigns where CNS penetration is undesirable.
- [1] ChemBase. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide. Computed Properties: LogD (pH 7.4) 0.9868993; TPSA 73.86 Ų; HBD 1; Rotatable bonds 8. View Source
- [2] PubChem. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide. CID 2416542. XLogP3-AA 1.5; TPSA 55.8 Ų; HBD 0; Rotatable Bond Count 5. View Source
